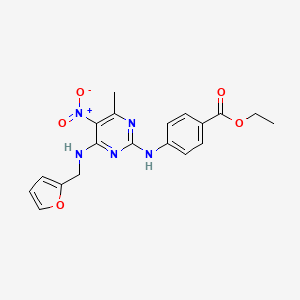

Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate

CAS No.: 1209278-80-7

Cat. No.: VC4793362

Molecular Formula: C19H19N5O5

Molecular Weight: 397.391

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209278-80-7 |

|---|---|

| Molecular Formula | C19H19N5O5 |

| Molecular Weight | 397.391 |

| IUPAC Name | ethyl 4-[[4-(furan-2-ylmethylamino)-6-methyl-5-nitropyrimidin-2-yl]amino]benzoate |

| Standard InChI | InChI=1S/C19H19N5O5/c1-3-28-18(25)13-6-8-14(9-7-13)22-19-21-12(2)16(24(26)27)17(23-19)20-11-15-5-4-10-29-15/h4-10H,3,11H2,1-2H3,(H2,20,21,22,23) |

| Standard InChI Key | PTKQVILHAARBCN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])C |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate, reflects its core components:

-

Pyrimidine ring: Substituted at positions 2, 4, 5, and 6.

-

Position 2: Amino group linked to ethyl 4-aminobenzoate.

-

Position 4: Furan-2-ylmethylamine substituent.

-

Position 5: Nitro group (-NO₂).

-

Position 6: Methyl group (-CH₃).

-

-

Ethyl 4-aminobenzoate: An ester derivative of 4-aminobenzoic acid.

Table 1: Structural Breakdown

| Component | Substituent | Position on Pyrimidine |

|---|---|---|

| Ethyl 4-aminobenzoate | -NH-C₆H₄-COOEt | 2 |

| Furan-2-ylmethylamine | -NH-CH₂-C₄H₃O | 4 |

| Nitro group | -NO₂ | 5 |

| Methyl group | -CH₃ | 6 |

The furan ring introduces aromaticity and potential for π-π interactions, while the nitro group enhances electrophilicity, influencing reactivity .

| Reaction Step | Yield | Catalyst/Solvent | Reference |

|---|---|---|---|

| Suzuki coupling (position 2) | 60–88% | Pd(PPh₃)₄, toluene | |

| Amination (position 4) | 37–82% | Cs₂CO₃, DMA |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in DMSO and DMF due to polar nitro and ester groups; limited solubility in water .

-

Stability: Susceptible to photodegradation (nitro group) and hydrolysis (ester linkage). Storage under inert conditions is recommended.

Spectroscopic Data (Predicted)

-

IR: Peaks at ~1700 cm⁻¹ (C=O ester), ~1520 cm⁻¹ (NO₂ asymmetric stretch), ~1250 cm⁻¹ (C-O ester) .

-

¹H NMR (DMSO-d₆):

Biological Activity and Applications

Toxicity Considerations

-

Nitro group: Potential mutagenicity; requires metabolic activation .

-

Furan ring: Hepatotoxic metabolites possible via cytochrome P450 oxidation .

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| Ethyl 4-(2-chloropyrimidin-4-yl)benzoate | 0.5 | EGFR kinase | |

| SET2 (pyrimidine-thioamide) | 1.2 | TRPV2 ion channel |

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume